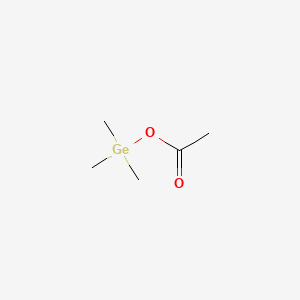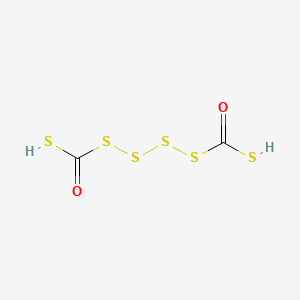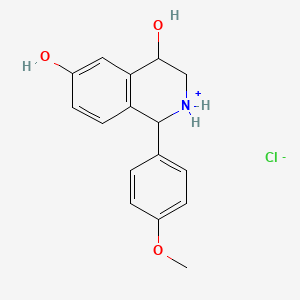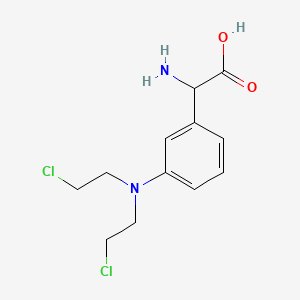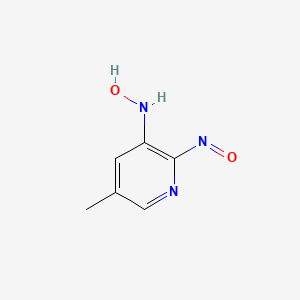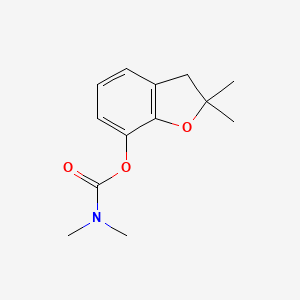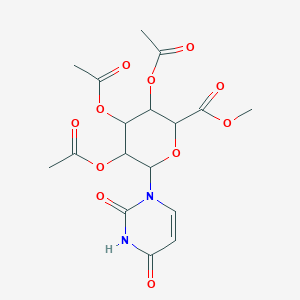
6-nitro-3,4-dihydro-2H-1,5-benzodioxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound with a unique structure that includes a benzodioxepine ring substituted with a nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine typically involves the nitration of 3,4-dihydro-2H-1,5-benzodioxepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 6-amino-3,4-dihydro-2H-1,5-benzodioxepine.
Substitution: Various substituted benzodioxepine derivatives depending on the substituent introduced.
科学的研究の応用
6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
6-Nitro-1,4-benzodioxane: Similar structure but lacks the dihydro component.
6-Nitro-2,3-dihydro-1,4-benzodioxin: Another related compound with a slightly different ring structure.
Uniqueness: 6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its specific ring structure and the position of the nitro group, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
115464-84-1 |
|---|---|
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC名 |
6-nitro-3,4-dihydro-2H-1,5-benzodioxepine |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2 |
InChIキー |
DOTFLXBYVUHDMY-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC=CC(=C2OC1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
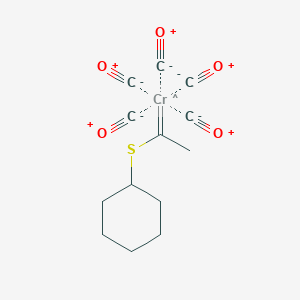

![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)

